molecular formula C4H8N2O3 B1199790 Methyl(acetoxymethyl)nitrosamine CAS No. 56856-83-8

Methyl(acetoxymethyl)nitrosamine

Cat. No.: B1199790
CAS No.: 56856-83-8
M. Wt: 132.12 g/mol
InChI Key: WBXQXRXMGCOVHA-UHFFFAOYSA-N
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Description

Methyl(acetoxymethyl)nitrosamine is a nitrosamine compound known for its potent carcinogenic properties. It has been extensively studied for its ability to induce tumors in various animal models, particularly in the intestines and other organs . This compound is of significant interest in the fields of toxicology and cancer research due to its specific organ-targeting capabilities and the mechanisms by which it induces carcinogenesis.

Mechanism of Action

Target of Action

Methyl(acetoxymethyl)nitrosamine, also known as [methyl(nitroso)amino]methyl acetate, primarily targets DNA . The compound interacts with DNA, leading to the formation of DNA adducts , which are covalent modifications of DNA .

Mode of Action

The compound undergoes metabolic activation by cytochrome P450 enzymes . This results in the formation of an unstable primary nitrosamine, which further decomposes to a diazonium ion , a DNA alkylating agent . This ion can readily react with DNA, leading to the formation of DNA adducts .

Biochemical Pathways

The compound is involved in the nitrosamine metabolic pathway . The metabolic activation of the compound leads to the formation of bifunctional crosslinking metabolites . These metabolites can interact with macromolecules in chromatin, potentially forming cyclic structures resistant to enzymic degradation .

Pharmacokinetics (ADME Properties)

It’s known that nitrosamines, in general, can be absorbed and distributed in the body, metabolized (often via cytochrome p450 enzymes), and excreted .

Result of Action

The interaction of this compound with DNA results in DNA damage . The compound has been shown to be more toxic and more effective as a carcinogen than dimethyl-nitrosamine (DMN) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitrogen compounds in the environment can contribute to the formation of nitrosamines . Moreover, the compound’s action can be influenced by its concentration in the environment and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Methyl(acetoxymethyl)nitrosamine plays a crucial role in biochemical reactions, particularly in the context of its carcinogenic activity. It interacts with various enzymes and proteins, leading to the formation of reactive intermediates that can cause DNA damage. One of the key interactions is with cytochrome P450 enzymes, which catalyze the α-hydroxylation of this compound, leading to the formation of DNA-alkylating agents . These agents can form adducts with DNA, resulting in mutations and potentially leading to cancer.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to induce oxidative stress, leading to the formation of reactive oxygen species (ROS) and carbon-centered radicals . These reactive species can cause significant damage to cellular components, including lipids, proteins, and DNA. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to modulate whole-genome gene expression in colon cells, leading to apoptosis, cell cycle blockage, and DNA repair .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-alkylating intermediates . These intermediates can form adducts with DNA, causing mutations that can lead to cancer. The compound also undergoes hydrolysis in tissues, forming bifunctional derivatives that can crosslink macromolecules in chromatin . This crosslinking can interfere with normal cellular processes, leading to abnormal cell behavior and tumor formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also be carcinogenic . Long-term studies have shown that repeated exposure to this compound can lead to a high incidence of tumors in various organs, including the intestines, lungs, and nervous system . The stability and degradation of the compound can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce tumors in specific organs, such as the intestines and lungs . At higher doses, it can cause widespread DNA damage and lead to the development of tumors in multiple organs . Toxic or adverse effects, such as significant DNA alkylation and organ-specific carcinogenicity, have been observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes α-hydroxylation, leading to the formation of DNA-alkylating intermediates that can cause mutations . Additionally, the compound can be hydrolyzed to form bifunctional derivatives that can crosslink macromolecules in chromatin . These metabolic pathways are crucial for the compound’s carcinogenic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins . The compound can be distributed to multiple organs, including the intestines, lungs, and nervous system, where it can induce tumors . The localization and accumulation of the compound in specific tissues can affect its carcinogenic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its effects on cellular function . The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This subcellular localization is crucial for its activity, as it can influence the compound’s interactions with DNA and other macromolecules.

Preparation Methods

Methyl(acetoxymethyl)nitrosamine can be synthesized through the nitrosation of secondary amines with nitrous acid or other nitrosating agents . The synthetic route typically involves the following steps:

    Formation of Nitrosating Agent: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid like hydrochloric acid.

    Nitrosation Reaction: The secondary amine is then reacted with the nitrosating agent under controlled conditions to form the nitrosamine.

    Acetoxymethylation: The resulting nitrosamine is further reacted with acetic anhydride to introduce the acetoxymethyl group, yielding this compound.

Industrial production methods for nitrosamines, including this compound, often involve similar steps but are scaled up and optimized for higher yields and purity .

Chemical Reactions Analysis

Methyl(acetoxymethyl)nitrosamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various methylated and acetoxymethylated derivatives .

Properties

IUPAC Name

[methyl(nitroso)amino]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-4(7)9-3-6(2)5-8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXQXRXMGCOVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205386
Record name Methyl(acetoxymethyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56856-83-8
Record name Methanol, 1-(methylnitrosoamino)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56856-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl(acetoxymethyl)nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056856838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl(acetoxymethyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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